molecular formula C15H9NO4 B12428321 (6-Nitrobenzofuran-2-YL)(phenyl)methanone

(6-Nitrobenzofuran-2-YL)(phenyl)methanone

Cat. No.: B12428321
M. Wt: 267.24 g/mol
InChI Key: CHJDYZMFHILRKV-UHFFFAOYSA-N
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Description

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a nitro group at the 6th position of the benzofuran ring and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitrobenzofuran-2-YL)(phenyl)methanone typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions. The reaction is often carried out in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF). Microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: (6-Aminobenzofuran-2-YL)(phenyl)methanone.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Nitrobenzofuran-2-YL)(phenyl)methanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • (3-Amino-6-nitrobenzofuran-2-YL)(phenyl)methanone
  • (6-Nitrobenzofuran-2-YL)(4-methylphenyl)methanone

Comparison: (6-Nitrobenzofuran-2-YL)(phenyl)methanone is unique due to the specific positioning of the nitro group and the phenyl group This structural arrangement can influence its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

(6-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-8-11-6-7-12(16(18)19)9-13(11)20-14/h1-9H

InChI Key

CHJDYZMFHILRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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